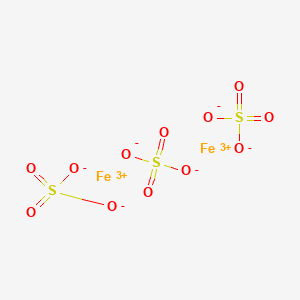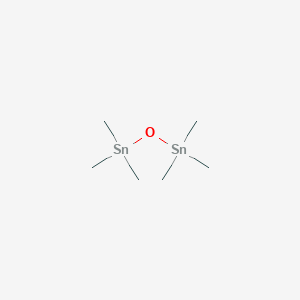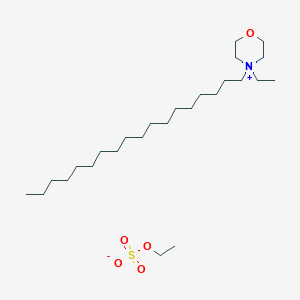
Ferric sulfate
Descripción general
Descripción
Surface Chemistry and Morphology Analysis
Poorly crystalline iron sulfides, which may include forms of ferric sulfate, have been studied for their surface chemistry and morphology, particularly in environments with sulfate-reducing bacteria. These iron sulfides exhibit a platy habit with particles forming spherical aggregates, and their surface composition is similar to greigite, with a mass composed of disordered mackinawite. The presence of both ferric and ferrous iron coordinated with monosulfide is indicated by X-ray photoelectron spectroscopy results .
Synthesis Analysis
The synthesis of basic ferric sulfate sols has been explored, with the sols showing uniform shape and narrow size distribution. The synthesis involves aging acidic solutions containing ferric ions and sulfate ions at elevated temperatures. The resulting particles can include Fe3(SO4)2(OH)5·2H2O and Fe4(SO4)-(OH)10, with the morphology dependent on the [Fe3+]:[SO42−] ratio in solution .
Molecular Structure Analysis
Spectroscopic studies have provided insights into the molecular structure of various hydrous ferric sulfates. These studies are crucial for understanding the formative conditions and stability fields of these minerals, which are relevant to Martian geology. The structural characters of these sulfates are reflected in their spectroscopic signatures, which can indicate structural distortions under environmental conditions .
Chemical Reactions Analysis
Ferric sulfate plays a role in inhibiting the activities of sulfate-reducing bacteria and methanogens in anaerobic environments. The addition of ferric ions can significantly reduce sulfate reduction and methane production, altering the final products of sulfate reduction. This suggests that ferric sulfate can be used strategically to control sulfide levels and reduce greenhouse gas emissions in sewer systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of ferric sulfate are influenced by its interaction with other elements and compounds. For instance, in the presence of bacteria that reduce sulfate but not iron or arsenic, the sulfidization of ferrihydrite can lead to the formation of magnetite and elemental sulfur, with most arsenic remaining in the solid phase despite changes in iron and sulfur speciation .
Case Studies
In a case study involving the use of biogenically generated ferric sulfate for uranium extraction from quartz chlorite ore, an extraction efficiency of up to 95% was achieved. This showcases the potential of ferric sulfate as an oxidative leachant in the mining industry, with environmentally friendly characteristics .
Another case study examined the effects of ferric sulfate on osseous healing when used as a hemostatic agent during surgery. The study found significant adverse effects on osseous healing when ferric sulfate solution was left in situ, indicating that its application in surgical procedures should be carefully considered .
Aplicaciones Científicas De Investigación
1. Sewer Biofilms and Sulfide Control
Ferric sulfate has been found effective in inhibiting the activities of sulfate-reducing bacteria and methanogens in anaerobic sewer biofilms, aiding in corrosion and odor control in sewers. By precipitating sulfide, it significantly reduces sulfate reduction and methane production, leading to an effluent with higher sulfate and lower methane concentrations (Zhang, Keller, & Yuan, 2009).
2. Mineral Leaching and Metal Recovery
Ferric sulfate is utilized as an oxidative leaching agent for various ores, including uranium, zinc, copper, nickel, and others. It serves as a moderately strong oxidant and is also used in co-precipitation processes to stabilize elements like arsenic and selenium (Dreisinger, Dreisinger, & Dreisinger, 2015).
3. Biomass Combustion
In biomass combustion, ferric sulfate is added to convert released potassium chloride into less harmful potassium sulfate. This process involves understanding the decomposition of ferric sulfate and its role in sulfation of potassium chloride (Wu et al., 2013).
4. Uranium Extraction
Ferric sulfate is used in the extraction of uranium from ores, employing biogenic methods for oxidative leaching. This method has shown efficiency up to 95% for uranium extraction from specific ore types (Mathur et al., 2000).
5. Water Purification
Ferric sulfate is an important agent in the oxidation of ferrous sulfate to ferric sulfate in water purification processes. This transformation is enhanced by active carbon catalysts, indicating its effectiveness in treating water (Rönnholm et al., 2001).
6. Machining of Metals
Innovative applications include using biologically produced ferric sulfate for machining copper metal, demonstrating effective metal removal and changes in surface roughness during the process (Jadhav, Hocheng, & Weng, 2013).
7. Industrial Effluent Treatment
Ferric sulfate solution, produced in situ, has been used for arsenic precipitation in the treatment of industrial effluents. This application highlights its utility in environmental remediation and waste management (Mendes, Caldeira, & Ciminelli, 2021).
8. Greener Synthesis in Chemistry
Ferric hydrogen sulfate, a variant of ferric sulfate, is utilized in the synthesis of certain chemicals under environmentally friendly conditions, indicating its role in green chemistry applications (Shaterian, Hosseinian, & Ghashang, 2009).
9. Bioleaching of Ores
Ferric sulfate is vital in the acid and ferric sulfate bioleaching of low-grade uranium ores, involving specific microorganisms to enhance the leaching process (Kaksonen, Lakaniemi, & Tuovinen, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
iron(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXIHLAWFEWGM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2(SO4)3, Fe2O12S3 | |
| Record name | FERRIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ferric sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ferric_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13761-89-2 (hexahydrate), 15244-10-7 (unspecified hydrate), 35139-28-7 (heptahydrate), 13520-56-4 (nonahydrate), 43059-01-4 (monohydrate) | |
| Record name | Ferric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5029712 | |
| Record name | Ferric sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric sulfate appears as a yellow crystalline solid or a grayish-white powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for water purification, and as a soil conditioner., Liquid; Pellets or Large Crystals, Liquid, Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline] | |
| Record name | FERRIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, iron(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate., Insol in sulfuric acid, ammonia | |
| Record name | FERRIC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.1 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.097 at 18 °C | |
| Record name | FERRIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERRIC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ferric Sulfate | |
Color/Form |
Grayish-white powder, or rhombic or rhombohedral crystals, Yellow crystals | |
CAS RN |
10028-22-5 | |
| Record name | FERRIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, iron(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YKQ1X5E5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERRIC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
480 °C (decomp) | |
| Record name | FERRIC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)








![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)


